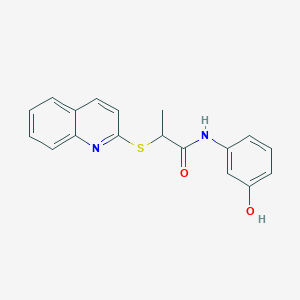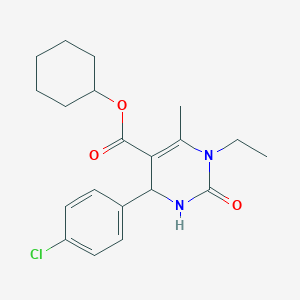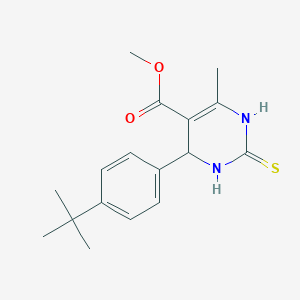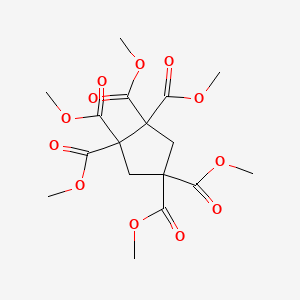
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide, also known as HQP-1351, is a novel drug candidate that has been developed for the treatment of bacterial infections. It belongs to the class of compounds known as bacterial type II topoisomerase inhibitors, which target the DNA replication machinery of bacteria. HQP-1351 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.
作用机制
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exerts its antibacterial activity by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and cell division in bacteria. Specifically, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide binds to the DNA cleavage complex formed by the topoisomerase enzyme and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have minimal toxicity in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antibacterial activity, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of bacterial infections that are associated with inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is its broad-spectrum activity against a range of bacterial pathogens, including drug-resistant strains. This makes it a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
未来方向
There are several potential future directions for the development of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the optimization of the drug's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and dosing regimen. Another area of research is the investigation of combination therapies with other antibiotics, which may enhance the overall efficacy of treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide and its potential for the development of resistance in bacterial populations.
合成方法
The synthesis of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with 2-aminobenzoic acid to form the key intermediate, 3-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then subjected to a series of reactions, including esterification, thiolation, and reduction, to yield the final product, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide.
科学研究应用
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exhibits potent activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). In vivo studies in animal models have also demonstrated the efficacy of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide in treating bacterial infections.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-6-4-7-15(21)11-14)23-17-10-9-13-5-2-3-8-16(13)20-17/h2-12,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSYHWDALCJHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4989659.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)